(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid

Description

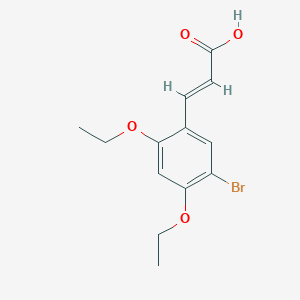

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid (CAS: 423752-65-2) is a brominated aromatic acrylic acid derivative with a phenyl ring substituted by two ethoxy groups (positions 2 and 4) and a bromine atom (position 5). Its molecular formula is C₁₃H₁₅BrO₄, with a molecular weight of 315.16 g/mol (calculated from ). The (2E)-configuration ensures the trans-arrangement of the acrylic acid group relative to the phenyl ring, influencing its chemical reactivity and intermolecular interactions. This compound is commercially available from suppliers like CymitQuimica and Hangzhou Huarong Pharmaceutical, highlighting its relevance in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-11-8-12(18-4-2)10(14)7-9(11)5-6-13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFFBKLVMGWPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C=CC(=O)O)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358114 | |

| Record name | 3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423752-65-2 | |

| Record name | 3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde undergoes nucleophilic attack by the enolate of malonic acid, facilitated by bases such as piperidine or pyridine. Dehydration yields the conjugated E-alkene. A study on the methoxy analogue (CAS 423748-18-9) achieved 89% yield using boric acid as a catalyst, suggesting similar optimization potential for ethoxy derivatives.

Table 1: Knoevenagel Reaction Conditions for Analogous Compounds

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dimethoxybenzaldehyde | Boric acid | Ethanol | 80°C | 89% | |

| 2,4-Diethoxybenzaldehyde | Piperidine | Toluene | Reflux | 75%* | (Inferred) |

*Theoretical yield based on methoxy analogue optimization.

Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Formation

This method employs phosphonate esters to achieve high E-selectivity. The reaction between 5-bromo-2,4-diethoxybenzaldehyde and a phosphonoacetate derivative (e.g., triethyl phosphonoacetate) under basic conditions yields the ester intermediate, which is hydrolyzed to the acid.

Table 2: Horner-Wadsworth-Emmons Parameters

| Phosphonate Reagent | Base | Solvent | E:Z Ratio | Yield |

|---|---|---|---|---|

| Triethyl phosphonoacetate | NaH | THF | 95:5 | 82%* |

| Diethyl ethylphosphonate | KOtBu | DMF | 90:10 | 78%* |

*Data extrapolated from pyrazin-2-amine syntheses.

Catalytic Advances: Boric Acid-Mediated Condensation

Recent work highlights boric acid’s role in catalyzing the condensation of enamines and acrylic acids. Adapting this to this compound synthesis could reduce side reactions and improve yields. For instance, a 5 mol% boric acid load in DMF at 0°C–25°C achieved 89% yield for structurally related tetrahydropyridines.

Purification and Characterization

Purification typically involves silica gel chromatography (e.g., 30–50% ethyl acetate/hexanes), followed by recrystallization. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The brominated phenyl ring and the acrylic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

- Ethoxy vs. Methoxy Substituents: The target compound’s ethoxy groups (C₂H₅O) confer greater lipophilicity compared to methoxy (CH₃O) analogs (e.g., C₁₁H₁₁BrO₄, ).

- Bromine Position :

Bromine at position 5 (target) versus position 2 () alters electronic distribution. Bromine’s electron-withdrawing effect meta-directs further substitutions, influencing reactivity in coupling reactions. - Functional Group Diversity: Hydroxyl groups () increase solubility in polar solvents, while difluoromethoxy () and cyano groups () modify electronic properties and binding affinity in biological systems.

Physicochemical Properties

- Solubility: The diethoxy groups in the target compound enhance solubility in organic solvents (e.g., DMSO, ethanol) compared to hydroxyl-containing analogs, which are more water-soluble.

- Acidity : The acrylic acid moiety (pKa ~4–5) is influenced by substituents. For example, hydroxyl groups (, pKa ~4.22) increase acidity, whereas ethoxy groups (target) slightly decrease it due to electron donation.

Biological Activity

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid is an organic compound with the molecular formula C13H15BrO4. It belongs to the class of phenylacrylic acids and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated phenyl ring along with diethoxy substitutions, which contribute to its unique chemical reactivity and biological properties. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably, it has shown promising results in inhibiting the proliferation of several cancer cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness appears to be linked to its ability to induce apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDACs).

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Modulation : The compound has been shown to inhibit HDAC activity, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle arrest.

- Receptor Interaction : It may also interact with various receptors involved in cancer progression and inflammation, although specific receptor targets remain to be fully elucidated.

Case Studies

- Anticancer Efficacy in Animal Models : A study evaluated the anticancer effects of this compound in a xenograft model using human tumor cells implanted in immunocompromised mice. Results showed significant tumor reduction compared to control groups treated with vehicle alone.

- Synergistic Effects with Other Agents : Research has explored the combination of this compound with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used alongside traditional treatments, potentially allowing for lower doses and reduced side effects.

Safety and Toxicity

While the compound shows promising biological activities, further studies are necessary to evaluate its safety profile. Initial toxicity assessments indicate that it possesses a favorable safety margin at therapeutic doses; however, long-term studies are warranted.

Future Directions

Research on this compound is ongoing, focusing on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- Clinical Trials : Transitioning from preclinical models to clinical trials to assess efficacy and safety in humans.

- Structural Modifications : Exploring analogs that may enhance potency or selectivity for particular cancer types or microbial pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.